2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one
Overview
Description
2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of the compound 2-[(isopropylamino)methyl]quinazolin-4(3H)-one are bacterial cells, specifically Pseudomonas aeruginosa . This bacterium is known for its role in various infections and is particularly problematic due to its resistance to many antibiotics .
Mode of Action
2-[(isopropylamino)methyl]quinazolin-4(3H)-one interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . Biofilms are communities of bacteria that adhere to surfaces and are enveloped in a matrix of extracellular polymeric substances. They are a major factor in the bacteria’s resistance to antibiotics .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa, which is a system of stimulus and response correlated to population density . By inhibiting this system, 2-[(isopropylamino)methyl]quinazolin-4(3H)-one disrupts the bacteria’s ability to form biofilms, thereby reducing its pathogenicity and invasion potential .
Result of Action
The molecular and cellular effects of 2-[(isopropylamino)methyl]quinazolin-4(3H)-one’s action include decreased cell surface hydrophobicity, which compromises bacterial cell adhesion, and curtailed exopolysaccharide production, which is a major component of the matrix binding biofilm components together . These effects lead to a reduction in the bacteria’s pathogenicity and invasion potential .
Biochemical Analysis
Biochemical Properties
2-[(isopropylamino)methyl]quinazolin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 2-[(isopropylamino)methyl]quinazolin-4(3H)-one has been found to interact with proteins involved in cellular phosphorylation, further influencing cellular processes .
Cellular Effects
The effects of 2-[(isopropylamino)methyl]quinazolin-4(3H)-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, 2-[(isopropylamino)methyl]quinazolin-4(3H)-one has been shown to affect cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-[(isopropylamino)methyl]quinazolin-4(3H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can disrupt signaling pathways and affect cellular functions. Additionally, 2-[(isopropylamino)methyl]quinazolin-4(3H)-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(isopropylamino)methyl]quinazolin-4(3H)-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-[(isopropylamino)methyl]quinazolin-4(3H)-one remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(isopropylamino)methyl]quinazolin-4(3H)-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-[(isopropylamino)methyl]quinazolin-4(3H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, affecting DNA and RNA synthesis . Additionally, it can modulate the activity of enzymes in the glycolytic pathway, influencing cellular energy production .
Transport and Distribution
The transport and distribution of 2-[(isopropylamino)methyl]quinazolin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into the nucleus, where it interacts with transcription factors and other regulatory proteins . Additionally, it can accumulate in the cytoplasm, affecting various metabolic processes .
Subcellular Localization
The subcellular localization of 2-[(isopropylamino)methyl]quinazolin-4(3H)-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it influences cellular energy production and apoptosis . Additionally, it can be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce various reduced quinazolinone derivatives .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its antimicrobial properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound of 2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one, known for its broad range of biological activities.
2-Substituted-4(3H)-quinazolinones: These compounds have similar structures but different substituents at the 2-position, leading to variations in their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological properties. Its isopropylamino group enhances its interaction with certain molecular targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
2-[(propan-2-ylamino)methyl]-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)13-7-11-14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,13H,7H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZANRMGVFWERGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217214 | |
Record name | 2-[[(1-Methylethyl)amino]methyl]-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900640-66-6 | |
Record name | 2-[[(1-Methylethyl)amino]methyl]-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900640-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(1-Methylethyl)amino]methyl]-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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